molecular formula C15H14Cl2N2O4S B2621084 N'-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide CAS No. 34088-36-3

N'-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide

Cat. No.: B2621084
CAS No.: 34088-36-3
M. Wt: 389.25
InChI Key: JDFKUPLGPOKRTM-UHFFFAOYSA-N
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Description

N’-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide is a chemical compound that has garnered interest due to its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 2,4-dichlorophenoxy group, an acetyl group, and a sulfonohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction leads to the formation of intermediate compounds, which are further treated with phenacylbromides to yield the desired product . The reaction conditions often require refluxing in dry ethanol and the use of anhydrous potassium carbonate as a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide moiety to sulfonamide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfonamide derivatives, and substituted phenoxy compounds. These products retain the core structure of the original compound while exhibiting modified chemical properties.

Mechanism of Action

The mechanism of action of N’-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by interfering with signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide is unique due to its combination of the 2,4-dichlorophenoxy group with the sulfonohydrazide moiety. This unique structure imparts distinct chemical properties and biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N'-(4-methylphenyl)sulfonylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c1-10-2-5-12(6-3-10)24(21,22)19-18-15(20)9-23-14-7-4-11(16)8-13(14)17/h2-8,19H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFKUPLGPOKRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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